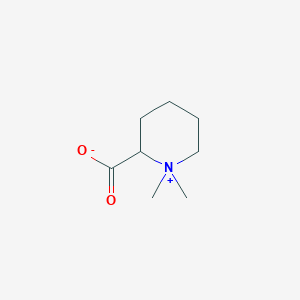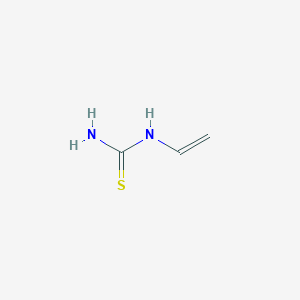
Bis(cyclopentadienyl)osmium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.
作用机制
Target of Action
Bis(cyclopentadienyl)osmium is primarily used as a precursor for the deposition of osmium films . It is also used in the synthesis of new organometallic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it reacts with ferrocene to form a new organometallic compound . The reaction proceeds via an electrochemical method .
Biochemical Pathways
It’s known that the compound plays a role in the formation of osmium films and new organometallic compounds .
Pharmacokinetics
Its use in chemical vapor deposition suggests that it can be effectively distributed in a controlled environment .
Result of Action
The primary result of this compound’s action is the formation of high purity, conformal films of osmium at relatively low temperatures . It also leads to the synthesis of new organometallic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the deposition of osmium films occurs at temperatures as low as 275°C and 350°C, respectively, under approximately 1 Torr total pressure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
化学反应分析
Types of Reactions: Bis(cyclopentadienyl)osmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form osmium oxides.
Reduction: It can be reduced to lower oxidation states of osmium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of strong acids or bases and polar solvents.
Major Products Formed:
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Lower oxidation state osmium complexes.
Substitution: Various substituted metallocenes depending on the ligands used.
科学研究应用
Bis(cyclopentadienyl)osmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in bioelectrocatalysis and as an anticancer agent.
Industry: It finds applications in the production of fine chemicals and materials science.
相似化合物的比较
Ferrocene (bis(cyclopentadienyl)iron): Similar structure but contains iron instead of osmium.
Ruthenocene (bis(cyclopentadienyl)ruthenium): Contains ruthenium and exhibits similar chemical properties.
Nickelocene (bis(cyclopentadienyl)nickel): Contains nickel and is used in similar catalytic applications.
Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .
属性
CAS 编号 |
1273-81-0 |
|---|---|
分子式 |
C10H10Os |
分子量 |
320.4 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;osmium(2+) |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI 键 |
RMYKEUKAFJLONI-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] |
规范 SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |
Key on ui other cas no. |
1273-81-0 |
Pictograms |
Irritant |
同义词 |
osmocen osmocene |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)




